molecular formula C13H18N2O2 B5298870 N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine

Katalognummer B5298870
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: JHZYDUQAAZNKCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). In

Wirkmechanismus

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine selectively targets mutated EGFR, which is overexpressed in NSCLC cells. It irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and preventing the downstream signaling pathways that promote cell growth and survival. This leads to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. It also reduces tumor volume and prolongs progression-free survival in patients with EGFR T790M mutation. This compound has a lower affinity for wild-type EGFR, which reduces the risk of toxicity in normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has several advantages for lab experiments, including its high potency and selectivity for mutated EGFR, favorable safety profile, and fewer side effects compared to other EGFR TKIs. However, this compound is not effective in patients with wild-type EGFR, which limits its application in NSCLC patients without EGFR mutations.

Zukünftige Richtungen

For N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine include exploring its potential in combination with other targeted therapies or immunotherapies, identifying biomarkers that predict response to this compound, and studying its efficacy in other types of cancer with EGFR mutations. Additionally, further research is needed to investigate the long-term safety and efficacy of this compound in clinical trials.

Synthesemethoden

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine is synthesized through a multistep process starting with the reaction of 3-bromoanisole with 3-methylphenol to form 3-(3-methylphenoxy)bromoanisole. This compound is then reacted with 2-(methylamino)ethylamine to form this compound, which is the final product.

Wissenschaftliche Forschungsanwendungen

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs. This compound has also been shown to have a favorable safety profile and fewer side effects compared to other EGFR TKIs.

Eigenschaften

IUPAC Name

2-(methylamino)-1-[3-(3-methylphenoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-4-3-5-11(6-10)17-12-8-15(9-12)13(16)7-14-2/h3-6,12,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZYDUQAAZNKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CN(C2)C(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.